molecular formula C7H3IOS2 B13143442 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde

5-Iodothieno[3,2-b]thiophene-2-carbaldehyde

Cat. No.: B13143442
M. Wt: 294.1 g/mol
InChI Key: NBGMVFFAYHYVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodothieno[3,2-b]thiophene-2-carbaldehyde ( 1007403-63-5) is a versatile halogenated organic building block with the molecular formula C 7 H 3 IOS 2 and a molecular weight of 294.13 g/mol . This compound is primarily valued in research for its application in cross-coupling reactions, such as Stille or Suzuki couplings, which are fundamental techniques for constructing complex π-conjugated systems . The rigid, planar thieno[3,2-b]thiophene core, when functionalized with both an iodine substituent and an aldehyde group, offers two distinct reactive sites for sequential chemical modifications, making it a crucial precursor in materials science. The primary research application of this compound is in the synthesis of novel organic semiconductors for use in electronic devices . Its structure facilitates the development of p-type (hole-transport) semiconductor materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The aldehyde group allows for further structural elaboration through condensation or reduction reactions, while the iodine atom enables metal-catalyzed cross-coupling to extend molecular conjugation. Materials derived from this and related thieno[3,2-b]thiophene scaffolds are investigated for their high charge-carrier mobility, good air stability, and tunable energy levels, which are critical for enhancing device performance and stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H3IOS2

Molecular Weight

294.1 g/mol

IUPAC Name

5-iodothieno[3,2-b]thiophene-2-carbaldehyde

InChI

InChI=1S/C7H3IOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H

InChI Key

NBGMVFFAYHYVOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)I)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction

  • Reacting thiophene or thieno[3,2-b]thiophene derivatives with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
  • This method is widely used for selective formylation at the 2-position of thiophene rings.
  • Example: Thiophene reacts with POCl3/DMF at 55-65 °C to give thiophene-2-carbaldehyde with yields up to 87.5%.

Direct Formylation Using Solid Phosgene and DMF

  • A safer alternative uses solid phosgene (triphosgene) with DMF to generate the Vilsmeier reagent in situ.
  • Thiophene reacts with triphosgene and DMF in chlorobenzene or similar solvents at low to moderate temperatures (0-85 °C) to yield thiophene-2-carbaldehyde with yields ranging from 72% to 88%.
  • This method has advantages in industrial scalability due to lower toxicity and better handling compared to gaseous phosgene.

Selective Iodination at the 5-Position

Selective iodination of the thieno[3,2-b]thiophene ring at the 5-position is typically achieved by electrophilic aromatic substitution using iodine sources such as:

  • Iodine (I2) with oxidants (e.g., iodic acid, hydrogen peroxide)
  • N-Iodosuccinimide (NIS) under mild conditions

Representative Synthetic Route for this compound

Based on the literature and known synthetic methodologies, a plausible synthetic sequence is:

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Synthesis of thieno[3,2-b]thiophene core Pd-catalyzed Suzuki or Stille coupling of halogenated thiophene derivatives 70-90 Requires purified organometallic intermediates; inert atmosphere
2 Formylation at 2-position Vilsmeier-Haack reaction: POCl3 + DMF, 55-65 °C or triphosgene + DMF, 0-85 °C 72-88 Reaction monitored by TLC; aqueous workup with NaOH neutralization
3 Iodination at 5-position N-Iodosuccinimide (NIS) or I2/oxidant in suitable solvent at 0-25 °C 60-85 Regioselectivity controlled by reaction conditions

Detailed Experimental Conditions and Yields

Formylation Using Triphosgene and DMF (Adapted from Patent CN102627627A)

Parameter Condition Yield (%)
Thiophene mol 0.5 mol -
Triphosgene mol 0.25 mol (0.5 mol ratio to thiophene) -
DMF mol 1.3 mol (2.6 ratio to thiophene) -
Solvent Chlorobenzene (200 mL) -
Temperature profile 0 °C addition, stir 1 h at 0 °C, warm to 50 °C, then 75-85 °C for 3 h 87
Workup Hydrolysis with ice water, neutralization with diluted NaOH, extraction with dichloromethane -

This method yields 2-thiophenecarboxaldehyde with high purity and good yield, suitable for scale-up.

Iodination Example (Literature Typical Conditions)

  • Reagent: N-Iodosuccinimide (1.1 equiv)
  • Solvent: Acetonitrile or dichloromethane
  • Temperature: 0-25 °C
  • Time: 1-3 hours
  • Workup: Quench with sodium thiosulfate, extract, purify by chromatography
  • Yield: 60-85%

Notes on Purification and Characterization

  • Purification typically involves extraction, washing, drying, and vacuum distillation or column chromatography.
  • Characterization methods include NMR spectroscopy (1H, 13C), FT-IR, mass spectrometry, and elemental analysis.
  • The aldehyde proton appears typically around 9-10 ppm in 1H NMR.
  • The iodine substituent can be confirmed by characteristic shifts and mass increase.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Comments
Core synthesis Pd-catalyzed cross-coupling Halogenated thiophene + organometallic Inert atmosphere, reflux 70-90 Requires organometallic prep
Formylation Vilsmeier-Haack (POCl3/DMF) POCl3, DMF, thiophene derivative 55-65 °C, 3-6 h 80-88 Toxic reagents, careful handling
Formylation Triphosgene/DMF Triphosgene, DMF, chlorobenzene 0-85 °C, 4-6 h 72-88 Safer, industrially feasible
Iodination Electrophilic substitution NIS or I2 + oxidant 0-25 °C, 1-3 h 60-85 Regioselective, mild conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thieno[3,2-b]thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, which is essential for its function in devices like OLEDs and organic semiconductors .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name λmax (UV-Vis) Fluorescence Emission Solubility Stability
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde ~350–400 nm* N/A Low in polar solvents Moderate (iodine may reduce thermal stability)
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde 365 nm Weak emission Soluble in DCM, THF High (stable to 150°C)
5-Phenylthieno[3,2-b]thiophene-2-carbaldehyde (3b) 380 nm Stronger emission Soluble in chloroform High (aryl groups enhance stability)
4-N,N-Dimethylaminophenyl derivative (3a) 420 nm Solvatochromic shift Soluble in DMSO Moderate (sensitive to oxidation)

Notes:

  • Electronic Effects : Iodine’s electron-withdrawing nature red-shifts absorption compared to bromine. The phenyl group in 3b enhances π-conjugation, increasing λmax .
  • Stability : Brominated and aryl-substituted derivatives exhibit higher thermal stability, while iodine’s weaker C–I bond may lead to degradation under harsh conditions.

Biological Activity

5-Iodothieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

This compound can be synthesized through various methods involving multi-step reactions. The typical synthetic route includes:

  • Formation of Thienothiophene Core : This involves cyclization reactions with appropriate precursors.
  • Iodination : Iodine is introduced to the thienothiophene structure, enhancing its biological activity.
  • Formylation : The aldehyde functional group is added to yield the final product.

The molecular formula of this compound is C7H4IOSC_7H_4IOS, with a molecular weight of 232.07 g/mol.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing a spectrum of pharmacological properties:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines by inhibiting protein tyrosine kinase activity, which is crucial for cancer cell proliferation and survival .
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, which may be linked to its ability to inhibit specific signaling pathways involved in inflammation .

The mechanisms underlying the biological effects of this compound involve interaction with various molecular targets:

  • Inhibition of Kinase Activity : As a fused heterocyclic compound, it can inhibit protein kinases that play a role in signal transduction pathways associated with cancer progression .
  • Modulation of Receptor Functions : The compound may modulate receptor functions, leading to altered cellular responses that contribute to its anticancer and anti-inflammatory effects .

Case Studies

Several studies highlight the biological activity of this compound:

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects on human breast cancer cells (MCF-7) and reported an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
    CompoundCell LineIC50 (µM)
    This compoundMCF-715.0
    DoxorubicinMCF-710.0
  • Antimicrobial Testing : Another study tested derivatives against various bacterial strains and found notable inhibition zones, suggesting effective antimicrobial activity .
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus12
    Escherichia coli15

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